molecular formula C14H11FO3 B1393101 4-(2-Fluorophenyl)-3-methoxybenzoic acid CAS No. 1214367-91-5

4-(2-Fluorophenyl)-3-methoxybenzoic acid

Cat. No. B1393101
M. Wt: 246.23 g/mol
InChI Key: XAIUNMGVXWUXOZ-UHFFFAOYSA-N
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Description

The compound “4-(2-Fluorophenyl)-3-methoxybenzoic acid” is a complex organic molecule that likely contains a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a fluorophenyl group (a benzene ring with a fluorine atom attached) .


Synthesis Analysis

While specific synthesis methods for “4-(2-Fluorophenyl)-3-methoxybenzoic acid” were not found, similar compounds often involve complex organic synthesis methods .

Scientific Research Applications

Inhibitory Effects on Biosynthesis

  • 4-(2-Fluorophenyl)-3-methoxybenzoic acid has been studied for its inhibitory effects on the biosynthesis of fatty acids and sterols. It has shown in vitro inhibitory activity toward sterol biosynthesis, though not as strong as pravastatin. However, in vivo studies on Sprague-Dawley rats and Watanabe hereditable hyperlipidemic rabbits showed a stronger reducing effect on cholesterol and triglycerides compared to pravastatin and bezafibrate (Ohno et al., 2005).

Solubility and Molecular Interactions

  • Research on the solubility of various compounds including 4-(2-Fluorophenyl)-3-methoxybenzoic acid and its interactions with solvents like 2-methoxyethanol has been conducted. This research is significant in understanding the molecular interactions and solubility characteristics of these compounds (Hart et al., 2015).

Polymer Research

  • The compound has been utilized in the synthesis of new sulfonated side-chain grafting units for the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers are characterized for their applications in fuel cells, highlighting their good properties as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).

Applications in Fungus-Derived Bioactive Compounds

  • In the field of natural product research, a study on the marine-derived fungus Aspergillus carneus isolated new phenyl ether derivatives related to 4-(2-Fluorophenyl)-3-methoxybenzoic acid. These compounds exhibited strong antioxidant activities, indicating potential applications in pharmaceuticals (Xu et al., 2017).

Fluorescent Probe Development

  • The compound has been applied in the development of fluorescent probes sensitive to pH changes and selective in metal cations, demonstrating its utility in biochemical and environmental sensing applications (Tanaka et al., 2001).

Lewis Acid Catalyzed Synthesis

  • Lewis acid catalyzed synthesis involving 4-(2-Fluorophenyl)-3-methoxybenzoic acid has been explored for developing fluorinated building blocks like 3-fluoro-4-methoxybenzoyl chloride, highlighting its role in facilitating the production of industrially relevant chemicals (Yerande et al., 2014).

properties

IUPAC Name

4-(2-fluorophenyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-8-9(14(16)17)6-7-11(13)10-4-2-3-5-12(10)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIUNMGVXWUXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673396
Record name 2'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-3-methoxybenzoic acid

CAS RN

1214367-91-5
Record name 2′-Fluoro-2-methoxy[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214367-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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